molecular formula C10H11N3S B13360025 N,N-Dimethyl-2-(thiophen-2-yl)pyrimidin-5-amine

N,N-Dimethyl-2-(thiophen-2-yl)pyrimidin-5-amine

Cat. No.: B13360025
M. Wt: 205.28 g/mol
InChI Key: LYYXJCKDBHDFIQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(thiophen-2-yl)pyrimidin-5-amine is a heterocyclic compound that features both a pyrimidine ring and a thiophene ring. The presence of these two rings makes it a compound of interest in various fields of research, including medicinal chemistry and material science. The pyrimidine ring is known for its biological significance, being a core structure in nucleic acids, while the thiophene ring is recognized for its electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(thiophen-2-yl)pyrimidin-5-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified to obtain the desired compound . Another method involves the refluxing of these intermediates with acetylacetone or ethylacetoacetate, followed by nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(thiophen-2-yl)pyrimidin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(thiophen-2-yl)pyrimidin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a tyrosine kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-2-(thiophen-2-yl)pyrimidin-5-amine is unique due to the combination of the pyrimidine and thiophene rings, which confer both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

N,N-dimethyl-2-thiophen-2-ylpyrimidin-5-amine

InChI

InChI=1S/C10H11N3S/c1-13(2)8-6-11-10(12-7-8)9-4-3-5-14-9/h3-7H,1-2H3

InChI Key

LYYXJCKDBHDFIQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=C(N=C1)C2=CC=CS2

Origin of Product

United States

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